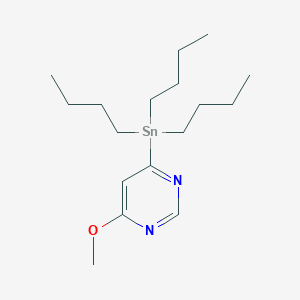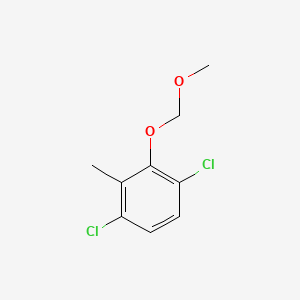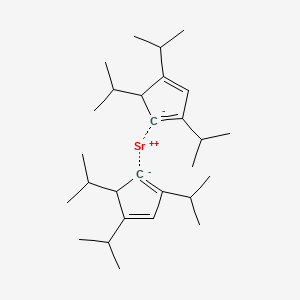
4-Methoxy-6-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the tributylstannyl group makes it a valuable reagent in organic synthesis, particularly in Stille coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 4-methoxypyrimidine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions similar to those used in laboratory settings. The process would likely include purification steps such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides or iodides)
Conditions: Inert atmosphere (nitrogen or argon), solvents such as tetrahydrofuran (THF) or toluene, temperatures ranging from room temperature to reflux
Major Products
The major products of these reactions are typically substituted pyrimidine derivatives. For example, the reaction of this compound with an aryl bromide can yield 4-methoxy-2-phenylpyrimidine .
Scientific Research Applications
4-Methoxy-6-(tributylstannyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a reagent in Stille coupling reactions to synthesize various substituted pyrimidine derivatives.
Medicine: Could be used in the development of pharmaceutical intermediates, particularly those involving pyrimidine scaffolds.
Mechanism of Action
The primary mechanism of action for 4-Methoxy-6-(tributylstannyl)pyrimidine in chemical reactions is through the Stille coupling process. In this reaction, the organotin compound transfers its organic group to the palladium catalyst, which then facilitates the coupling with an organic halide. The molecular targets are typically the carbon-halogen bonds in the organic halide, and the pathway involves the formation of a palladium complex intermediate .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(tributylstannyl)pyrimidine: Another organotin pyrimidine derivative used in similar Stille coupling reactions.
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine: A methyl-substituted analogue with similar reactivity.
Uniqueness
4-Methoxy-6-(tributylstannyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. The methoxy group at the 4-position and the tributylstannyl group at the 6-position provide distinct electronic and steric properties that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
tributyl-(6-methoxypyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIRGVWJOTFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

